molecular formula C14H11NO5 B2858392 Methyl 4-(2-nitrophenoxy)benzoate CAS No. 113187-83-0

Methyl 4-(2-nitrophenoxy)benzoate

Cat. No.: B2858392
CAS No.: 113187-83-0
M. Wt: 273.244
InChI Key: KRQZZFXYCIRVSB-UHFFFAOYSA-N
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Description

Methyl 4-(2-nitrophenoxy)benzoate: is an organic compound with the molecular formula C14H11NO5. It is a pale-yellow to yellow-brown solid at room temperature . This compound is primarily used in organic synthesis and research due to its unique structural properties.

Scientific Research Applications

Methyl 4-(2-nitrophenoxy)benzoate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its derivatives explores potential pharmaceutical applications.

    Industry: It is employed in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The precautionary statements include avoiding breathing dust, mist, gas or vapors, and avoiding contact with skin and eyes .

Relevant Papers I found some references to “Methyl 4-(2-nitrophenoxy)benzoate” in the MSDS and related peer-reviewed papers, technical documents, and similar products at Sigma-Aldrich . These could provide more detailed information about the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(2-nitrophenoxy)benzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by etherification. The nitration step typically involves treating methyl benzoate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then subjected to etherification with 4-hydroxybenzoic acid under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-nitrophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 4-(2-nitrophenoxy)benzoate involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound in biochemical research .

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate: Similar ester structure but lacks the nitro group.

    Methyl 4-aminobenzoate: Contains an amino group instead of a nitro group.

    Methyl 4-nitrobenzoate: Similar nitro group but lacks the ether linkage.

Uniqueness: Methyl 4-(2-nitrophenoxy)benzoate is unique due to the presence of both a nitro group and an ether linkage, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 4-(2-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-19-14(16)10-6-8-11(9-7-10)20-13-5-3-2-4-12(13)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQZZFXYCIRVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-Methoxycarbonylphenoxy)-1-nitrobenzene (0.79 g, 58%) was prepared from methyl 4-hydroxybenzoate (0.84 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(4-methoxycarbonylphenoxy)aniline (0.46 g, 66%) following general procedure B. N-[2-(4-Methoxycarbonylphenoxy)phenyl]-N′-(thiazol-2-yl)urea (100 mg, 55%) was prepared from 2-(4-methoxycarbonylphenoxy)aniline (122 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Three

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